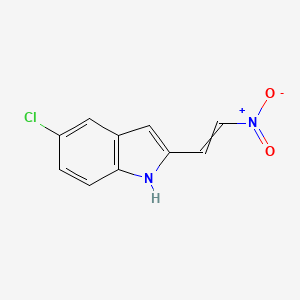

5-chloro-2-(2-nitroethenyl)-1H-indole

Description

Properties

CAS No. |

53660-51-8 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

5-chloro-2-(2-nitroethenyl)-1H-indole |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13(14)15/h1-6,12H |

InChI Key |

BFZLJPFRKNDPNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-nitroethenyl)-1H-indole typically involves the condensation of 5-chloroindole with nitroethene. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 5-chloro-2-(2-nitroethenyl)-1H-indole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Alkylation of Indole with Nitrostyrene

The compound is synthesized through Michael addition reactions of indole derivatives with nitrostyrene analogs. A representative procedure involves:

-

Reactants : Indole (1 mmol), β-nitrostyrene (2.1 mmol), acetic acid (10 μL), ethanol (1 mL)

-

Purification : Filtration or chromatography (EtOAc/Hex 1:4) .

Key steps :

-

Nucleophilic attack of the indole’s α-carbon on the nitrostyrene’s β-position.

-

Proton transfer and stabilization via resonance, forming the nitroethenyl-indole adduct.

| Reaction Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2–8 h |

| Yield | Not explicitly stated, but analogous reactions achieve >80% |

Phosphorylation and Cyclization

The nitroethenyl group undergoes phosphorylation and 5-endo-trig cyclization under specific conditions:

-

Activation : Reaction with phosphoryl chloride (POCl₃) and base generates a phosphorylated nitronate intermediate .

-

Deprotonation : Adjacent carbon deprotonation forms an enamine species.

-

Elimination : Loss of phosphoryl moiety yields an oxime intermediate.

-

Cyclization : 5-endo-trig cyclization produces a spirocyclic iminium intermediate, which rearranges to form acetonitrile derivatives under basic conditions .

Mechanistic Pathway :

textNitroethenyl-indole → Nitronate → Phosphorylated nitronate → Enamine → Oxime → Spirocyclic iminium → Acetonitrile

| Step | Key Reagents/Conditions | Product |

|---|---|---|

| Nitronate formation | POCl₃, base | Phosphorylated nitronate |

| Cyclization | Base-assisted ring cleavage | Acetonitrile derivative |

Reduction of the Nitro Group

While not explicitly detailed for this compound, analogous nitroethenyl-indoles undergo reductive elimination or hydrogenation to form aminoethyl derivatives. For example:

-

Catalytic hydrogenation (e.g., H₂, Pd/C) could reduce the nitro group to an amine.

-

Electrochemical reduction (e.g., indium/acid) may facilitate cyclization to form indole derivatives .

¹H NMR Data

For 5-chloro-2-(2-nitroethenyl)-1H-indole (Step 2 in ):

| δ (ppm) | Assignment |

|---|---|

| 12.30 | Indole NH (s) |

| 8.39 | Aromatic doublet (J=13.6Hz) |

| 8.29 | Aromatic singlet |

| 8.05 | Aromatic doublet (J=13.6Hz) |

| 7.85 | Aromatic dd (J=10.2Hz, 2.4Hz) |

| 7.53 | Aromatic dd (J=8.8Hz, 4.6Hz) |

| 7.12 | Aromatic td (J=9.2Hz, 2.4Hz) |

Scientific Research Applications

5-chloro-2-(2-nitroethenyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-nitroethenyl)-1H-indole is not fully understood. it is believed to interact with various molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and DNA.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are compared below:

Spectroscopic Properties :

- NMR: Nitroethenyl groups exhibit distinct deshielding in ¹³C-NMR (e.g., C-NO2 at δ ~147 ppm ), whereas phenyl substituents show aromatic proton signals at δ ~7.0–7.5 ppm .

- Mass Spectrometry: HRMS of nitroethenyl derivatives shows characteristic fragmentation patterns (e.g., loss of NO2 group) .

Key Findings :

- Nitro groups enhance cytotoxicity but may reduce selectivity. For example, 2-nitroethenyl-phenol shows moderate antimicrobial activity, whereas indole derivatives with carboxylates exhibit higher specificity for cancer cells .

- Chloro substitution at position 5 improves metabolic stability and membrane permeability .

Physicochemical Properties

*Calculated based on formula C10H7ClN2O2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.